X-Gal

Description

enzyme substrate for beta-galactosidase

Structure

3D Structure

Properties

IUPAC Name |

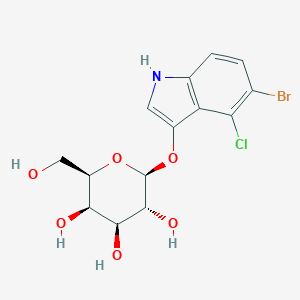

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-AEOCFKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7240-90-6 | |

| Record name | X-gal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7240-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromo-4-chloroindol-3-yl-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-4-CHLOROINDOL-3-YL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V595OG374W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

X-Gal: A Comprehensive Technical Guide to its Mechanism and Application in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, commonly known as X-Gal, is a crucial chromogenic substrate in molecular biology, primarily utilized for the detection of β-galactosidase activity. Its ability to produce a distinct blue color upon enzymatic cleavage has made it an indispensable tool in various applications, most notably in blue-white screening for the identification of recombinant bacterial colonies. This in-depth technical guide provides a comprehensive overview of this compound's chemical properties, its mechanism of action, and detailed protocols for its use in key molecular biology experiments.

Chemical and Physical Properties of this compound

This compound is an organic compound composed of a galactose molecule linked to a substituted indole.[1] Its chemical structure is integral to its function as a chromogenic substrate. The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Full Chemical Name | 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside |

| Common Abbreviations | This compound, BCIG |

| Molecular Formula | C₁₄H₁₅BrClNO₆ |

| Molecular Weight | 408.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | >99% |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] |

| InChI Key | IAZDPXIOMUYVGZ-UHFFFAOYSA-N |

| CAS Number | 7240-90-6 |

Mechanism of Action

The functionality of this compound as a reporter molecule is entirely dependent on the enzymatic activity of β-galactosidase, an enzyme encoded by the lacZ gene in E. coli. In its intact form, this compound is colorless.[3] However, when β-galactosidase is present and active, it cleaves the glycosidic bond in this compound.[4] This hydrolysis reaction releases galactose and a 5-bromo-4-chloro-3-hydroxyindole molecule.[4] The latter is an unstable intermediate that spontaneously dimerizes and is subsequently oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate.[4] The accumulation of this blue product within a cell or colony provides a clear visual indication of β-galactosidase activity.

Caption: Mechanism of this compound cleavage by β-galactosidase.

Experimental Protocols

Preparation of this compound Stock Solution

A concentrated stock solution of this compound is typically prepared for convenient use in various applications.

Materials:

-

This compound powder

-

Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sterile, light-proof container (e.g., amber tube or a tube wrapped in aluminum foil)

Protocol:

-

To prepare a 20 mg/mL stock solution, weigh 200 mg of this compound powder and transfer it to a sterile 15 mL polypropylene centrifuge tube.

-

Add 10 mL of DMF or DMSO to the tube.

-

Vortex the tube until the this compound is completely dissolved.

-

Store the stock solution at -20°C in a light-proof container. The solution is stable for several months when stored correctly.

Blue-White Screening

Blue-white screening is a powerful technique for identifying bacterial colonies that contain recombinant plasmids. This method relies on the principle of insertional inactivation of the lacZα gene segment present in many cloning vectors.

Principle: When a foreign DNA fragment is successfully ligated into the multiple cloning site (MCS) within the lacZα gene of a plasmid, the gene is disrupted. This disruption prevents the synthesis of a functional α-peptide of β-galactosidase. In a suitable E. coli host strain that expresses the omega fragment of the enzyme, the absence of the α-peptide leads to a non-functional β-galactosidase. Consequently, these recombinant colonies will be unable to hydrolyze this compound and will appear white. Conversely, colonies with a non-recombinant plasmid (i.e., the vector without an insert) will have an intact lacZα gene, produce a functional β-galactosidase, and will therefore appear blue on media containing this compound and an inducer like IPTG.

Caption: Workflow of the blue-white screening technique.

Materials:

-

Ligation reaction containing the plasmid vector and DNA insert

-

Competent E. coli cells (e.g., DH5α, JM109)

-

LB agar plates

-

Appropriate antibiotic (e.g., ampicillin)

-

IPTG (isopropyl-β-D-thiogalactopyranoside) stock solution (e.g., 100 mM)

-

This compound stock solution (20 mg/mL in DMF)

Protocol:

-

Preparation of Plates:

-

Prepare LB agar and autoclave.

-

Cool the agar to approximately 50-55°C.

-

To the molten agar, add the appropriate antibiotic to the final desired concentration.

-

Add IPTG to a final concentration of 0.1 mM.

-

Add this compound to a final concentration of 40 µg/mL (e.g., add 2 mL of a 20 mg/mL this compound stock solution per 1 liter of agar).

-

Mix gently and pour the plates. Allow the plates to solidify and dry before use.

-

-

Transformation:

-

Transform the competent E. coli cells with the ligation reaction mixture using a standard transformation protocol (e.g., heat shock).

-

-

Plating:

-

Spread an appropriate volume of the transformed cells onto the prepared LB/antibiotic/IPTG/X-Gal plates.

-

-

Incubation:

-

Incubate the plates overnight at 37°C.

-

-

Analysis:

-

Observe the plates for the presence of blue and white colonies.

-

White colonies are indicative of successful insertion of the DNA fragment into the vector and are the desired recombinant colonies.

-

Blue colonies represent bacteria that have taken up the non-recombinant vector.

-

β-Galactosidase Staining in Tissue Sections

This compound can also be used for the histochemical detection of β-galactosidase activity in tissue sections, which is particularly useful for reporter gene studies in transgenic animals.

Materials:

-

Tissue sections (fresh frozen or fixed)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution:

-

5 mM potassium ferricyanide

-

5 mM potassium ferrocyanide

-

2 mM MgCl₂

-

1 mg/mL this compound in PBS (prepare fresh from stock)

-

Protocol:

-

Fixation:

-

Fix the tissue sections in 4% paraformaldehyde for 10-15 minutes at room temperature.

-

-

Washing:

-

Wash the sections three times for 5 minutes each with PBS.

-

-

Staining:

-

Incubate the sections in the freshly prepared this compound staining solution.

-

Incubation times can vary from a few hours to overnight at 37°C, depending on the level of β-galactosidase expression. Protect the samples from light during incubation.

-

-

Washing and Mounting:

-

After the desired color has developed, wash the sections with PBS.

-

Counterstain if desired (e.g., with Nuclear Fast Red).

-

Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.

-

Quantitative β-Galactosidase Assay (Solid-Phase)

While the insoluble nature of the product of this compound cleavage makes it unsuitable for standard spectrophotometric quantification, a solid-phase assay can be employed to quantify β-galactosidase activity. This method relies on capturing the blue color on a solid support and measuring its intensity.

Protocol Outline:

-

Cell Lysis: Prepare cell lysates from the experimental and control samples.

-

Reaction Setup:

-

Spot a defined volume of cell lysate onto a suitable membrane (e.g., nitrocellulose or PVDF).

-

Allow the spots to dry completely.

-

-

Color Development:

-

Submerge the membrane in the this compound staining solution (as described in the tissue staining protocol).

-

Incubate at 37°C until a blue color develops. The incubation time should be consistent across all samples.

-

-

Stopping the Reaction:

-

Stop the reaction by washing the membrane with PBS.

-

-

Quantification:

-

Scan the dried membrane to obtain a high-resolution digital image.

-

Use image analysis software (e.g., ImageJ) with a suitable plugin to measure the intensity of the blue color for each spot.

-

Normalize the intensity values to the total protein concentration of the corresponding cell lysate to determine the specific activity of β-galactosidase.

-

Conclusion

This compound remains a cornerstone of molecular biology due to its reliability and the straightforward visual readout it provides for β-galactosidase activity. From the fundamental blue-white screening technique that facilitates the identification of recombinant clones to its application in reporter gene analysis in tissues, this compound offers a versatile and powerful tool for researchers. The detailed protocols and mechanistic understanding provided in this guide are intended to empower scientists in the effective application of this essential chromogenic substrate in their research endeavors.

References

X-Gal: A Comprehensive Technical Guide to its Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is a crucial chromogenic substrate in molecular biology, primarily utilized for the detection of β-galactosidase activity. Its ability to form a distinct blue precipitate upon enzymatic cleavage has made it an indispensable tool for blue-white screening of recombinant bacterial colonies. This technical guide provides an in-depth overview of the chemical structure, physical and chemical properties, and various applications of this compound, with a focus on detailed experimental protocols and the underlying biochemical mechanisms.

Chemical Structure and Properties

This compound is an organic compound composed of a galactose molecule linked to a substituted indole. The formal chemical name is 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1] |

| Synonyms | BCIG, 5-Bromo-4-chloro-3-indolyl-β-D-galactoside |

| Molecular Formula | C₁₄H₁₅BrClNO₆[2][3] |

| Molecular Weight | 408.63 g/mol [1][2] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 230 °C[4][5][6][7][8] |

| Solubility | Soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Sparingly soluble in aqueous buffers. |

| Storage (Solid) | Store desiccated at -20°C, protected from light. |

| Storage (Solution) | Store stock solutions at -20°C in the dark. Stable for up to 12 months. |

Mechanism of Action: The Basis of Blue-White Screening

The utility of this compound lies in its role as a substrate for the enzyme β-galactosidase. In the widely used blue-white screening protocol, the lacZα gene fragment in a cloning vector can complement a non-functional ω-peptide of β-galactosidase expressed by the host bacterium, a phenomenon known as α-complementation. This results in a functional β-galactosidase enzyme.

When this compound is present in the growth medium, the functional β-galactosidase hydrolyzes the glycosidic bond in this compound. This cleavage releases galactose and 5-bromo-4-chloro-3-hydroxyindole. The latter compound is colorless but spontaneously dimerizes and is then oxidized to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate that accumulates within the cells, rendering the colony blue.

If a DNA fragment is successfully inserted into the multiple cloning site within the lacZα gene, the gene is disrupted, and a functional α-peptide is not produced. Consequently, no active β-galactosidase is formed, this compound is not hydrolyzed, and the colonies remain white. This allows for the straightforward visual identification of recombinant colonies.

Experimental Protocols

Preparation of this compound Stock Solution

A standard stock solution of this compound is typically prepared at a concentration of 20 mg/mL in N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Methodology:

-

Weigh 200 mg of this compound powder.

-

Dissolve in 10 mL of high-quality DMF or DMSO in a polypropylene or glass tube.

-

Vortex until the powder is completely dissolved. The solution should be clear and colorless.

-

Sterilization of the this compound solution is not necessary.

-

Store the stock solution in a light-protected container (e.g., wrapped in aluminum foil) at -20°C. The solution is stable for up to a year under these conditions. If the solution turns pink, it should be discarded.

Blue-White Screening Protocol

This protocol outlines the steps for performing blue-white screening of bacterial colonies following transformation.

Methodology:

-

Preparation of Plates:

-

Prepare Luria-Bertani (LB) agar and autoclave.

-

Allow the medium to cool to approximately 50-55°C.

-

Add the appropriate antibiotic for selection.

-

Add IPTG (isopropyl-β-D-1-thiogalactopyranoside), an inducer of the lac operon, to a final concentration of 0.1 mM.

-

Add the this compound stock solution to a final concentration of 40 µg/mL.

-

Mix gently and pour the plates. Allow them to solidify.

-

-

Plating and Incubation:

-

Plate the transformed bacterial cells onto the prepared LB agar plates.

-

Incubate the plates overnight (16-24 hours) at 37°C.

-

-

Screening:

-

Observe the plates for the presence of blue and white colonies.

-

White colonies are indicative of successful DNA insertion and disruption of the lacZα gene.

-

Blue colonies indicate a non-disrupted lacZα gene and therefore no DNA insert.

-

Other Applications of this compound

Beyond its primary use in blue-white screening, this compound serves as a reporter in various other biological assays.

-

Reporter Gene Assays: The lacZ gene, encoding β-galactosidase, is a commonly used reporter gene in studies of gene expression and regulation. This compound staining allows for the visualization of tissues or cells where the reporter gene is active. This is particularly useful in developmental biology and transgenic research.

-

Senescence-Associated β-Galactosidase Staining: Senescent cells exhibit increased lysosomal content and β-galactosidase activity at a suboptimal pH (around 6.0). This compound staining at this pH can be used as a biomarker to identify senescent cells in culture and in tissues.

-

Histochemistry: this compound staining can be applied to tissue sections to detect the activity of β-galactosidase, providing spatial information about gene expression within a complex tissue.

Conclusion

This compound remains a cornerstone of molecular biology due to its reliability and the straightforward visual readout it provides for detecting β-galactosidase activity. Its application in blue-white screening has significantly streamlined the process of identifying recombinant clones. Furthermore, its utility as a reporter in a variety of other assays underscores its versatility and continued importance in biological research. This guide has provided a detailed overview of its chemical and physical properties, the biochemical basis of its function, and comprehensive protocols for its use, serving as a valuable resource for researchers and professionals in the life sciences.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Blue/White Screening of Bacterial Colonies this compound/IPTG Plates [protocols.io]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Detection of β-Galactosidase Activity: this compound Staining | Springer Nature Experiments [experiments.springernature.com]

- 7. Detection of β-galactosidase activity: this compound staining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

The Use of X-Gal as a Reporter Gene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) as a chromogenic substrate for the reporter gene lacZ. The lacZ gene encodes the enzyme β-galactosidase, which catalyzes the hydrolysis of this compound, resulting in a distinctive blue color. This reaction has become a cornerstone of molecular biology, facilitating the identification of recombinant DNA in cloning, monitoring gene expression, and labeling cells in developmental biology studies.

Core Principle: The Enzymatic Reaction

The utility of this compound lies in its interaction with β-galactosidase. This compound itself is a colorless, soluble compound. When cleaved by β-galactosidase, it yields galactose and an unstable intermediate, 5-bromo-4-chloro-3-hydroxyindole.[1] This intermediate then undergoes spontaneous dimerization and oxidation to form the intensely blue and insoluble pigment, 5,5'-dibromo-4,4'-dichloro-indigo.[2] The localized precipitation of this blue product provides a clear visual marker in cells or colonies expressing a functional β-galactosidase enzyme.[1][3]

The lacZ gene, typically of E. coli origin, is one of the most widely used reporter genes due to the stability of the β-galactosidase enzyme and the ease of detection with this compound.[1]

Key Applications

The primary applications of this compound as a reporter gene substrate include:

-

Blue-White Screening: This is a rapid and efficient method for identifying recombinant bacterial colonies after DNA cloning.[1][4] The lacZ gene in a cloning vector is disrupted upon the successful insertion of a foreign DNA fragment.[1] When grown on media containing this compound, non-recombinant colonies with an intact lacZ gene will produce β-galactosidase and appear blue, while recombinant colonies with a disrupted lacZ gene will remain white.[1][5][6]

-

Gene Expression Studies: By placing the lacZ gene under the control of a specific promoter or regulatory element, this compound staining can be used to visualize the spatial and temporal patterns of gene expression in cells, tissues, and whole organisms.[4]

-

Cell Lineage Tracing: In developmental biology, the lacZ gene can be used as a marker to trace the fate of specific cells and their progeny during development.

-

Yeast Two-Hybrid Analysis: this compound is used as a reporter in yeast two-hybrid systems to detect protein-protein interactions. A successful interaction between two proteins activates the transcription of a reporter gene, often lacZ, leading to the production of β-galactosidase and a blue phenotype in the presence of this compound.[2]

Quantitative Data Presentation

While this compound is often used for qualitative assessments (blue vs. white), quantitative assays have been developed to measure the activity of β-galactosidase. These assays are crucial for more nuanced studies of gene expression and protein-protein interactions.

| Parameter | Substrate | Value | Organism/System | Reference |

| Michaelis Constant (Km) | ONPG | 6.644 mM | Lactobacillus plantarum HF571129 | [3] |

| Maximum Velocity (Vmax) | ONPG | 147.5 µmol min⁻¹ mg⁻¹ | Lactobacillus plantarum HF571129 | [3] |

| Optimal pH | ONPG | 6.5 | Lactobacillus plantarum HF571129 | [3] |

| Optimal Temperature | ONPG | 50 °C | Lactobacillus plantarum HF571129 | [3] |

| Optimal Substrate Concentration for Activity Assay | 4-MU-β-d-galactopyranoside | ≥ 0.8 mM | Not specified | [1] |

Note: ONPG (o-nitrophenyl-β-D-galactopyranoside) and 4-MU-β-d-galactopyranoside are other chromogenic/fluorogenic substrates for β-galactosidase, and their kinetic parameters provide an approximation of the enzyme's behavior with this compound.

| Application | Reagent | Typical Concentration | Reference |

| Blue-White Screening (in agar) | This compound | 40 µg/mL | |

| IPTG | 0.1 mM | ||

| Blue-White Screening (spread plate) | This compound (20 mg/mL stock) | 40 µL per plate | |

| IPTG (100 mM stock) | 40 µL per plate | ||

| This compound Staining of Tissues/Cells | This compound | 1 mg/mL | [7] |

Signaling Pathway and Experimental Workflow

β-Galactosidase Action on this compound

General Experimental Workflow for this compound Staining

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Blue-White Screening of Bacterial Colonies

Materials:

-

LB agar plates

-

Ampicillin (or other appropriate antibiotic)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) solution (100 mM)

-

This compound solution (20 mg/mL in dimethylformamide or DMSO)

-

Transformed bacterial cells

Procedure:

-

Prepare Plates:

-

Method A: Spreading on Plates: On pre-made LB agar plates containing the appropriate antibiotic, spread 40 µL of IPTG stock solution and 40 µL of this compound stock solution onto the surface. Allow the plates to dry completely before use.

-

Method B: Incorporating into Agar: After autoclaving LB agar and cooling it to below 55°C, add the appropriate antibiotic, IPTG to a final concentration of 0.1 mM, and this compound to a final concentration of 40 µg/mL. Pour the plates and allow them to solidify.

-

-

Plate Transformed Cells: Spread the transformed bacterial cells onto the prepared plates.

-

Incubation: Incubate the plates overnight at 37°C.

-

Analysis: Observe the colonies. Blue colonies indicate the presence of a functional β-galactosidase and therefore likely contain a non-recombinant plasmid. White colonies indicate a disrupted lacZ gene and are likely to contain the desired recombinant plasmid.[5][6]

Protocol 2: this compound Staining of Cultured Cells

Materials:

-

Cultured cells grown on coverslips or in culture dishes

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 0.2% glutaraldehyde in PBS)

-

Wash buffer (e.g., PBS with 2 mM MgCl₂)

-

This compound staining solution (1 mg/mL this compound, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 2 mM MgCl₂ in PBS, pH 7.3)[7]

Procedure:

-

Wash: Aspirate the culture medium and wash the cells once with cold PBS.

-

Fixation: Add the fixation buffer and incubate for 5-15 minutes at room temperature.[7][8]

-

Wash: Rinse the cells three times with wash buffer.[8]

-

Staining: Add the this compound staining solution to cover the cells.

-

Incubation: Incubate at 37°C for 1 to 20 hours, protected from light.[8] The incubation time will depend on the level of lacZ expression. Monitor the development of the blue color periodically under a microscope.

-

Wash: Aspirate the staining solution and wash the cells with PBS.

-

Visualization: The cells can now be visualized under a microscope. For long-term storage, cells can be overlaid with a glycerol-containing mounting medium.

Protocol 3: this compound Staining of Tissue Sections

Materials:

-

Frozen or paraffin-embedded tissue sections

-

PBS

-

Fixation buffer (e.g., 0.2% glutaraldehyde, 5 mM EGTA, 2 mM MgCl₂ in 0.1 M phosphate buffer, pH 7.3)[7]

-

Wash buffer (0.1 M phosphate buffer, pH 7.3, with 2 mM MgCl₂)[7]

-

This compound staining solution (as in Protocol 2, with the addition of 0.01% sodium deoxycholate and 0.02% NP-40 for improved penetration in whole tissues)[7]

-

Nuclear Fast Red (optional, for counterstaining)

Procedure:

-

Rehydration and Fixation: Rehydrate paraffin sections or bring frozen sections to room temperature. Fix the sections in the fixation buffer for 15 minutes.

-

Wash: Wash the sections twice with wash buffer for 5 minutes each.[7]

-

Staining: Incubate the sections in the this compound staining solution at 37°C. Incubation times can range from 15 minutes to overnight, depending on the strength of the lacZ expression.

-

Wash: Wash the sections with PBS.

-

Counterstaining (Optional): If desired, counterstain with Nuclear Fast Red to visualize cell nuclei.

-

Dehydration and Mounting: Dehydrate the sections through a series of ethanol concentrations and xylene, and then mount with a permanent mounting medium.

Conclusion

This compound, in conjunction with the lacZ reporter gene, remains a powerful and versatile tool in molecular and cellular biology. Its simple, robust, and visually striking readout has made it an indispensable technique for a wide range of applications, from fundamental research to drug discovery. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this compound-based reporter gene assays in the laboratory.

References

- 1. Determination of Acid β-Galactosidase Activity: Methodology and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rpdata.caltech.edu [rpdata.caltech.edu]

- 3. Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-galactosidase Kinetics [rpdata.caltech.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. A Simple Quantitative Assay for Measuring β-Galactosidase Activity Using this compound in Yeast-Based Interaction Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core Principles of Chromogenic Substrates in Microbiological Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of microbiology, the rapid and accurate identification of microorganisms is paramount for clinical diagnostics, food safety, and pharmaceutical research. Traditional culture-based methods, while foundational, are often laborious and time-consuming. Chromogenic substrates have emerged as a powerful tool, revolutionizing microbial detection by providing a visual, color-based differentiation of microbial colonies directly on the culture plate.[1] This guide delves into the fundamental concepts of chromogenic substrates, offering a technical overview of their mechanisms, applications, and the experimental protocols essential for their effective use.

Fundamental Principles of Chromogenic Substrates

Chromogenic substrates are specialized compounds that, when acted upon by a specific microbial enzyme, release a colored molecule known as a chromophore.[2][3] This process results in the distinct coloration of the microbial colony, enabling presumptive identification of the target organism.[2]

The core of this technology lies in the design of a substrate molecule that is composed of two key parts: a specific substrate moiety that is recognized and cleaved by a target enzyme, and a colorless chromophore. When a microorganism possessing the specific enzyme is cultured on a medium containing the corresponding chromogenic substrate, the enzyme hydrolyzes the bond between the substrate and the chromophore. This cleavage liberates the chromophore, which then undergoes a chemical transformation, often involving oxidation, to produce a colored, insoluble precipitate that becomes localized within the colony.[2]

The selection of the target enzyme is crucial and is based on its high specificity to a particular microbial species or group.[4][5] By incorporating multiple chromogenic substrates targeting different enzymes into a single agar medium, it is possible to differentiate several microorganisms simultaneously based on the color of their colonies.[6]

Common Chromogenic Substrates and Their Target Enzymes

A variety of chromogenic substrates have been developed to target key enzymes for the identification of clinically and industrially relevant microorganisms. Some of the most widely used substrates and their corresponding enzymes are detailed below.

For the Detection of Coliforms and Escherichia coli

-

Ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) : A substrate for the enzyme β-galactosidase , which is characteristic of coliform bacteria.[7] Cleavage of ONPG produces o-nitrophenol, a yellow compound.

-

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) : Another substrate for β-galactosidase .[7] Enzymatic hydrolysis releases an indoxyl derivative that dimerizes and oxidizes to form a blue-green precipitate.[7]

-

5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) : A substrate for the enzyme β-glucuronidase , which is highly specific for E. coli.[6] Cleavage results in a blue-colored colony.

-

Magenta-caprylate : A substrate for C8-esterase , an enzyme found in Salmonella species, producing magenta-colored colonies.[8]

For the Identification of Candida Species

Chromogenic agars for Candida identification utilize substrates that target enzymes such as β-N-acetyl-hexosaminidase and alkaline phosphatase .[5] These media allow for the differentiation of common Candida species based on distinct colony colors. For example, on CHROMagar™ Candida, C. albicans typically appears as green colonies, C. tropicalis as blue to metallic blue, and C. krusei as pink and fuzzy.[9][10]

For the Detection of β-Lactamase Activity

The detection of β-lactamase, an enzyme that confers resistance to β-lactam antibiotics, is crucial in clinical settings.[3]

-

Nitrocefin : A chromogenic cephalosporin substrate that undergoes a rapid color change from yellow to red upon hydrolysis of its β-lactam ring by β-lactamase.[11][12] This allows for a quick and sensitive detection of β-lactamase-producing bacteria.[11][12]

Quantitative Data on the Performance of Chromogenic Media

The performance of chromogenic media is typically evaluated based on their sensitivity and specificity in identifying target microorganisms compared to conventional methods.

| Chromogenic Medium | Target Microorganism | Sensitivity (%) | Specificity (%) | Reference |

| CHROMagar Salmonella | Salmonella spp. | 100 | 88.9 | [13] |

| Salmonella Chromogenic Medium (SCM) | Salmonella spp. | 100 (after enrichment) | 95.8 (after enrichment) | [14] |

| CHROMagar Candida | Candida albicans | 99 | 99 | [6] |

| CHROMagar Candida | Candida tropicalis | 98 | 98 | [6] |

| CHROMagar Candida | Candida krusei | 100 | 100 | [6] |

| chromID™ Salmonella Elite | Salmonella spp. | 100 | 98 | [15] |

| MRSA ID | Methicillin-Resistant Staphylococcus aureus | >95 (after 22-24h) | >95 (after 22-24h) | [16] |

| Hichrome UTI Agar | Uropathogens | 100 | Not specified | [17] |

Experimental Protocols

General Protocol for Using Chromogenic Agar Plates

This protocol provides a general workflow for the inoculation and interpretation of chromogenic agar plates. Specific details may vary depending on the manufacturer and the sample type.

Materials:

-

Pre-poured chromogenic agar plates

-

Sterile inoculation loops, spreaders, or membrane filtration apparatus

-

Incubator

-

Sample to be analyzed

Procedure:

-

Sample Preparation: Depending on the sample type and expected microbial load, prepare the sample by performing serial dilutions or an enrichment step.[18]

-

Inoculation:

-

Streak Plate: Using a sterile loop, streak the sample onto the surface of the agar plate to obtain isolated colonies.[19]

-

Spread Plate: Pipette a specific volume of the liquid sample onto the agar surface and spread it evenly using a sterile spreader.[20]

-

Membrane Filtration: For water samples, pass a known volume of water through a membrane filter. Place the filter onto the surface of the chromogenic agar.[18]

-

-

Incubation: Incubate the plates under the conditions recommended by the manufacturer, typically at 35-37°C for 24-48 hours.[2][8] Protect plates from light as some chromogens are light-sensitive.[9]

-

Observation and Interpretation: After incubation, examine the plates for colony growth. Identify the colonies based on their color and morphology as specified in the manufacturer's instructions.[8]

-

Confirmation: For a definitive identification, further confirmatory tests such as biochemical assays, serological tests, or molecular methods may be required.[8]

Protocol for β-Lactamase Detection using Nitrocefin Disks

This protocol describes a rapid method for the detection of β-lactamase production by bacteria.[11]

Materials:

-

Nitrocefin-impregnated paper disks (e.g., Cefinase™)

-

Sterile distilled water or saline

-

Sterile loop or applicator stick

-

Petri dish or microscope slide

-

Bacterial colonies to be tested

Procedure:

-

Place a nitrocefin disk on a clean microscope slide or in a sterile petri dish.

-

Moisten the disk with one drop of sterile distilled water.[11]

-

Using a sterile loop, pick several well-isolated colonies of the test organism and smear them onto the surface of the disk.[11]

-

Observe the disk for a color change. A positive result is indicated by a change in color from yellow to red, typically within 5 to 60 minutes.[11] The absence of a color change indicates a negative result.

Logical Workflow for the Development of a New Chromogenic Medium

The development of a novel chromogenic medium is a systematic process that involves several key stages.

Conclusion

Chromogenic substrates represent a significant advancement in the field of microbiology, offering rapid, reliable, and easy-to-interpret results for the presumptive identification of a wide range of microorganisms.[1] Their integration into selective and differential media has streamlined laboratory workflows, reduced the need for extensive confirmatory testing, and improved the detection of mixed microbial populations.[1][4] As our understanding of microbial enzymology deepens, the development of novel chromogenic substrates will continue to expand the diagnostic capabilities available to researchers, clinicians, and drug development professionals, further enhancing our ability to combat infectious diseases and ensure public health.

References

- 1. fda.gov [fda.gov]

- 2. CHROMagar™ Candida - Chromagar [chromagar.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. ELISA - Wikipedia [en.wikipedia.org]

- 5. A Decade of Development of Chromogenic Culture Media for Clinical Microbiology in an Era of Molecular Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of CHROMagar Candida for the presumptive identification of Candida species directly from clinical specimens in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorogenic and chromogenic substrates used in bacterial diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicallabnotes.com [medicallabnotes.com]

- 9. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 10. m.youtube.com [m.youtube.com]

- 11. microbiologyinfo.com [microbiologyinfo.com]

- 12. content.abcam.com [content.abcam.com]

- 13. Comparison of CHROMagar Salmonella Medium and Hektoen Enteric Agar for Isolation of Salmonellae from Stool Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Salmonella Chromogenic Medium with DCLS Agar for Isolation of Salmonella Species from Stool Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development and Evaluation of a Chromogenic Agar Medium for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpbs.com [ijpbs.com]

- 18. bio-rad.com [bio-rad.com]

- 19. researchgate.net [researchgate.net]

- 20. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for Blue-White Screening Using X-Gal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blue-white screening is a widely used molecular biology technique for the rapid and efficient identification of recombinant bacteria following a cloning procedure. This method relies on the principle of α-complementation of the β-galactosidase enzyme, encoded by the lacZ gene. By disrupting this gene with a DNA insert, researchers can visually distinguish between bacterial colonies containing recombinant plasmids (white) and those with non-recombinant plasmids (blue). This application note provides a detailed protocol for performing blue-white screening using X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside), a chromogenic substrate for β-galactosidase.

Molecular Mechanism

The screening process is based on the functional inactivation of the β-galactosidase enzyme.[1][2] Many cloning vectors contain a short sequence of the lacZ gene (lacZα) that encodes the α-peptide of β-galactosidase. The host E. coli strain is engineered to express the C-terminal portion of the enzyme (the ω-peptide).[3][4] By themselves, neither the α-peptide nor the ω-peptide is functional. However, when both are present, they can associate to form a functional β-galactosidase enzyme through a process called α-complementation.[3][4]

The screening medium contains Isopropyl β-D-1-thiogalactopyranoside (IPTG), an analog of allolactose that induces the expression of the lacZα gene.[1][5] The medium also contains this compound. If the β-galactosidase enzyme is functional, it cleaves this compound, producing a blue insoluble pigment (5,5'-dibromo-4,4'-dichloro-indigo), which turns the colony blue.[1][4]

When a DNA fragment of interest is successfully ligated into the multiple cloning site within the lacZα gene on the plasmid, the reading frame of the lacZα is disrupted. This disruption prevents the production of a functional α-peptide. Consequently, no functional β-galactosidase is formed, this compound is not cleaved, and the bacterial colonies remain white.[2][6] These white colonies are the ones presumed to contain the recombinant plasmid.

Experimental Protocols

I. Preparation of Reagents and Media

A. Stock Solutions

Proper preparation and storage of stock solutions are critical for successful blue-white screening.

| Stock Solution | Component | Concentration | Solvent | Storage |

| This compound | 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside | 20 mg/mL | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | -20°C, protected from light[7][8][9] |

| IPTG | Isopropyl β-D-1-thiogalactopyranoside | 100 mM (23.83 mg/mL) or 200 mg/mL | Sterile distilled water | -20°C |

| Ampicillin | Ampicillin sodium salt | 100 mg/mL | Sterile distilled water | -20°C |

Protocol for this compound Stock Solution (20 mg/mL):

-

Weigh 200 mg of this compound powder.[7]

-

Dissolve it in 10 mL of N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) in a light-protected tube.[7][8]

-

Vortex until fully dissolved.

-

Store in small aliquots at -20°C, wrapped in foil to protect from light. The solution is stable for 6-12 months.[7][8]

Protocol for IPTG Stock Solution (100 mM):

-

Weigh 238 mg of IPTG powder.

-

Dissolve it in 10 mL of sterile distilled water.

-

Filter-sterilize the solution using a 0.22 µm filter.[10]

-

Store in aliquots at -20°C.

B. LB Agar Plates with Ampicillin, this compound, and IPTG

There are two common methods for preparing the screening plates: adding the reagents to the molten agar or spreading them on the surface of pre-poured plates.

Method 1: Adding Reagents to Molten Agar

This method ensures an even distribution of the screening agents.

-

Prepare 1 liter of Luria-Bertani (LB) agar medium (10 g tryptone, 5 g yeast extract, 10 g NaCl, 15 g agar per liter of distilled water).

-

Autoclave for 20-30 minutes and let it cool to about 55°C. The flask should be cool enough to handle with bare hands.[8][11]

-

Add the following sterile-filtered components to the molten agar:

-

Mix gently by swirling the flask.

-

Pour approximately 25 mL of the agar into sterile petri dishes.

-

Allow the plates to solidify at room temperature.

-

Store the plates at 4°C in the dark. Plates are typically stable for up to a month when stored properly.[12]

Method 2: Spreading Reagents on Pre-poured Plates

This method is useful when preparing a smaller number of plates.

-

Use pre-poured LB agar plates containing the appropriate antibiotic (e.g., ampicillin).

-

On the surface of each plate, add the following solutions:

-

Use a sterile spreader to evenly distribute the solutions across the entire surface of the plate.

-

Allow the plates to dry at 37°C for about 30 minutes, or until the liquid has been absorbed, before plating the cells.[8][10]

II. Transformation and Plating

-

Perform the transformation of competent E. coli cells with the ligation reaction mixture according to your standard protocol (e.g., heat shock).

-

After the recovery step, plate the transformed cells onto the prepared LB agar plates containing ampicillin, this compound, and IPTG.

-

Incubate the plates overnight (16-18 hours) at 37°C.

III. Colony Selection

-

After incubation, examine the plates for the presence of blue and white colonies.

-

Blue colonies: These colonies contain non-recombinant plasmids (i.e., the vector has re-ligated to itself without an insert). The lacZα gene is intact, leading to the production of a functional β-galactosidase.

-

White colonies: These colonies are presumed to contain the recombinant plasmid with the DNA insert that has disrupted the lacZα gene.[2]

-

Pick individual white colonies for further analysis, such as plasmid DNA extraction, restriction digestion, and DNA sequencing, to confirm the presence and orientation of the insert.

Visualizing the Workflow and Mechanism

Caption: Molecular mechanism of blue-white screening.

Caption: Experimental workflow for blue-white screening.

Limitations and Considerations

-

False Positives: White colonies can sometimes arise from mutations in the lacZ gene or from the ligation of a small DNA fragment that does not disrupt the reading frame, leading to partially active β-galactosidase and light blue colonies.[1]

-

False Negatives: It is also possible, though less common, for a small in-frame insertion to produce a fusion protein that still has β-galactosidase activity, resulting in blue recombinant colonies.

-

Satellite Colonies: The antibiotic (e.g., ampicillin) can be degraded by the resistant colonies, allowing non-transformed, sensitive cells to grow in the immediate vicinity, forming small "satellite" colonies. These should not be selected.

-

Toxicity of DMF: When preparing plates by adding this compound to molten agar, be aware that DMF can be toxic to some bacterial strains. Using DMSO as a solvent or spreading the reagents on the surface of the plates can mitigate this issue.[8]

References

- 1. Blue-White Screening & Protocols for Colony Selection [sigmaaldrich.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Screening Bacterial Colonies Using this compound and IPTG: α-Complementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. google.com [google.com]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. zellbio.eu [zellbio.eu]

- 8. bioline.com [bioline.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 11. LB Agar Plates — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 12. Blue/White Screening of Bacterial Colonies this compound/IPTG Plates [protocols.io]

- 13. Protocols · Benchling [benchling.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for Preparing X-Gal Agar Plates in Bacterial Cloning

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper preparation of X-Gal agar plates for use in blue-white screening, a common technique in bacterial cloning. Accurate preparation of these plates is critical for the successful identification of recombinant bacterial colonies.

Introduction to Blue-White Screening

Blue-white screening is a rapid and efficient method for identifying recombinant bacteria. The technique relies on the insertional inactivation of the lacZα gene. In vectors designed for this purpose, the insertion of a foreign DNA fragment into the multiple cloning site disrupts the lacZα coding sequence. When these vectors are transformed into a suitable E. coli host strain, colonies containing the recombinant plasmid will be unable to produce a functional β-galactosidase enzyme.

The chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (this compound) is included in the agar medium.[1] When cleaved by β-galactosidase, this compound releases a blue-colored product.[1] Therefore, colonies with a functional lacZα gene (non-recombinant) will appear blue, while colonies with a disrupted lacZα gene (recombinant) will remain white. The inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG) is also required to induce the expression of the lac operon.

Key Reagents and Materials

Proper preparation of stock solutions and media is crucial for successful blue-white screening. The following tables summarize the necessary components and their recommended concentrations.

Table 1: Luria-Bertani (LB) Agar Recipe (per 500 mL)

| Reagent | Mass / Volume |

| Agar | 7.5 g |

| Tryptone | 5 g |

| NaCl | 5 g |

| Yeast Extract | 2.5 g |

| Distilled Water | Up to 500 mL |

Table 2: Stock Solution Preparation

| Stock Solution | Concentration | Solvent | Storage Conditions |

| This compound | 20 mg/mL[4][5][6][7][8] | N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4][7][9] | -20°C, protected from light.[4][5] Stable for 6-12 months.[4][5] |

| IPTG | 100 mM[10][11] or 0.1 M[7] | Sterile Water[7][11] | -20°C[7] |

Experimental Protocols

There are two primary methods for preparing this compound agar plates: incorporating the reagents directly into the molten agar or spreading them onto the surface of pre-poured plates.

Protocol 1: Incorporating this compound and IPTG into Molten Agar

This method is suitable for preparing a large batch of plates.

Methodology:

-

Prepare LB agar solution according to the recipe in Table 1 and sterilize by autoclaving (typically at 121°C for 20 minutes on a liquid cycle).[2][3]

-

Cool the autoclaved LB agar to approximately 50-55°C in a water bath.[2][3][4][11] It is critical that the agar has cooled sufficiently to prevent the degradation of the antibiotic, this compound, and IPTG.

-

Add the appropriate antibiotic to the desired final concentration (e.g., ampicillin to 100 µg/mL).[7]

-

Aseptically add this compound stock solution and IPTG stock solution to the molten agar. For final concentrations, a common recommendation is 1 µL of 20 mg/mL this compound and 1 µL of 100 mM IPTG per 1 mL of agar.[7][10]

-

Gently swirl the flask to ensure thorough mixing of all components without introducing air bubbles.

-

Pour approximately 20-25 mL of the agar mixture into sterile petri dishes.[2][10]

-

Allow the plates to cool and solidify at room temperature.

-

For long-term storage, store the plates at 4°C in the dark. Plates are typically stable for up to one month when stored properly.[11]

Protocol 2: Spreading this compound and IPTG on Pre-poured Plates

This method is convenient for preparing a smaller number of plates or when using pre-made agar plates.

Methodology:

-

Begin with pre-poured LB agar plates containing the appropriate antibiotic.

-

Aseptically pipette 40 µL of the 20 mg/mL this compound stock solution onto the surface of each plate.[4][7][10]

-

Pipette 40 µL of the 100 mM IPTG stock solution onto the same plates.[7][10]

-

Use a sterile spreader to evenly distribute the this compound and IPTG solution across the entire surface of the agar.

-

Allow the plates to dry at room temperature or in a 37°C incubator until the liquid has been fully absorbed before plating the bacterial transformation.[4][7]

Workflow and Signaling Pathway Diagrams

Experimental Workflow for this compound Agar Plate Preparation

Caption: Workflow for the two methods of preparing this compound agar plates.

Signaling Pathway of Blue-White Screening

Caption: The molecular basis of blue-white screening in bacterial cloning.

References

- 1. Khan Academy [khanacademy.org]

- 2. toptipbio.com [toptipbio.com]

- 3. static.igem.org [static.igem.org]

- 4. bioline.com [bioline.com]

- 5. zellbio.eu [zellbio.eu]

- 6. qiagen.com [qiagen.com]

- 7. Blue-White Screening - Synthetic Biology Group (Lu Lab) - MIT Wiki Service [wikis.mit.edu]

- 8. ibisci.com [ibisci.com]

- 9. static.igem.wiki [static.igem.wiki]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Blue/White Screening of Bacterial Colonies this compound/IPTG Plates [protocols.io]

Application Notes and Protocols for Optimal X-Gal and IPTG Concentration in E. coli Screening

Introduction

Blue-white screening is a widely used molecular biology technique for the rapid and visual identification of recombinant bacteria.[1][2][3] This method is based on the principle of α-complementation of the β-galactosidase enzyme.[2][3] In this system, a host E. coli strain with a deletion in the lacZ gene (lacZΔM15) is transformed with a plasmid carrying the missing lacZα peptide sequence. When expressed, the two peptides can associate to form a functional β-galactosidase. However, the insertion of a DNA fragment into the multiple cloning site (MCS) within the lacZα sequence disrupts its expression, leading to a non-functional enzyme.

The screening process utilizes two key molecules: Isopropyl β-D-1-thiogalactopyranoside (IPTG) and 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal). IPTG is a non-metabolizable analog of allolactose that induces the lac operon, leading to the expression of the lacZα gene.[4][5][6] this compound is a chromogenic substrate which, when cleaved by a functional β-galactosidase, produces a blue-colored insoluble product.[1][3][7] Consequently, colonies with a non-disrupted lacZα (non-recombinant) will appear blue, while colonies containing a plasmid with a DNA insert (recombinant) will remain white.[5][8][9]

Optimal Concentrations of this compound and IPTG

The optimal concentrations of this compound and IPTG can vary slightly depending on the specific E. coli strain and plasmid used. However, the following concentrations are widely established and recommended for effective blue-white screening.

| Reagent | Stock Solution Concentration | Final Concentration on Plate | Volume to Add per mL of Media |

| This compound | 20 mg/mL in DMF or DMSO | 40 µg/mL | 2 µL |

| IPTG | 100 mM in sterile dH₂O | 0.1 mM - 1 mM | 1 µL (for 0.1 mM) - 10 µL (for 1 mM) |

Experimental Protocols

1. Preparation of Stock Solutions

-

This compound Stock Solution (20 mg/mL):

-

Weigh 200 mg of this compound powder.

-

Dissolve in 10 mL of N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Vortex until fully dissolved.

-

Store in a light-protected tube (e.g., wrapped in aluminum foil) at -20°C. This compound solutions are light-sensitive.[2]

-

-

IPTG Stock Solution (1 M):

-

Weigh 2.38 g of IPTG powder.[10]

-

Dissolve in 8 mL of sterile deionized water (dH₂O).[10]

-

Adjust the final volume to 10 mL with sterile dH₂O.[10]

-

Sterilize the solution by passing it through a 0.22 µm filter.[10]

-

Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C.[10] A 100 mM working solution can be prepared by diluting the 1 M stock 1:10 with sterile dH₂O.[11]

-

2. Preparation of Blue-White Screening Plates

There are two common methods for preparing agar plates containing this compound and IPTG.

-

Method A: Adding to Molten Agar

-

Prepare your desired volume of LB agar and autoclave.

-

Cool the molten agar to approximately 50-55°C in a water bath. It is crucial not to add the reagents to agar that is too hot as it can cause them to degrade.

-

Add the appropriate antibiotic to the desired final concentration.

-

Add IPTG to a final concentration of 0.1 mM to 1 mM (e.g., 10 µL of 100 mM IPTG stock per 100 mL of media for a final concentration of 0.1 mM).[11]

-

Add this compound to a final concentration of 40 µg/mL (e.g., 200 µL of 20 mg/mL this compound stock per 100 mL of media).

-

Mix gently by swirling the flask to ensure even distribution of the reagents.

-

Pour the plates (approximately 20-25 mL per 100 mm plate) and allow them to solidify.

-

Store the plates at 4°C in the dark for up to one month.[11]

-

-

Method B: Spreading on Pre-poured Plates

-

Prepare and pour LB agar plates with the appropriate antibiotic and allow them to solidify and dry.

-

For each plate, pipette 40 µL of the 20 mg/mL this compound stock solution and 40 µL of the 100 mM IPTG stock solution onto the surface of the agar.

-

Use a sterile spreader to evenly distribute the solutions across the entire surface of the plate.

-

Allow the plates to dry completely (incubate at 37°C for about 30 minutes with the lids slightly ajar) before plating the transformed cells.

-

3. Transformation and Plating

-

Perform the transformation of your ligation reaction into a suitable competent E. coli strain (e.g., DH5α, JM109, XL1-Blue) that contains the lacZΔM15 mutation.[2]

-

After the heat shock and recovery steps, spread an appropriate volume of the cell suspension onto the prepared blue-white screening plates.

-

Incubate the plates overnight (16-24 hours) at 37°C.

4. Screening and Colony Selection

-

After incubation, observe the plates for the presence of blue and white colonies.

-

Blue colonies contain a functional β-galactosidase, indicating a non-recombinant plasmid.

-

White colonies lack a functional β-galactosidase due to the disruption of the lacZα gene by the inserted DNA, indicating a successful ligation.

-

Select well-isolated white colonies for further analysis, such as plasmid purification and sequencing.

Visualizations

References

- 1. コロニー選択のための青/白スクリーニングとそのプロトコル [sigmaaldrich.com]

- 2. Blue–white screen - Wikipedia [en.wikipedia.org]

- 3. sirsyedcollege.ac.in [sirsyedcollege.ac.in]

- 4. bitesizebio.com [bitesizebio.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. google.com [google.com]

- 10. youtube.com [youtube.com]

- 11. Blue/White Screening of Bacterial Colonies this compound/IPTG Plates [protocols.io]

A Comprehensive Guide to X-Gal Staining in Tissue Sections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) staining in tissue sections. This compound is a chromogenic substrate for the enzyme β-galactosidase (β-gal), which is often used as a reporter gene in transgenic studies to visualize gene expression patterns. The protocol is also widely adapted for the detection of senescence-associated β-galactosidase (SA-β-gal) activity, a common biomarker for cellular senescence.[1][2]

Principle of this compound Staining

The this compound staining technique relies on the enzymatic activity of β-galactosidase. When present in the tissue, β-galactosidase cleaves the colorless this compound substrate. This cleavage results in the formation of an insoluble, intense blue precipitate at the site of enzyme activity, allowing for the direct visualization of β-galactosidase-expressing cells within the tissue architecture.

Application Notes

-

Tissue Preparation is Critical: This protocol is primarily designed for fresh-frozen or cryopreserved tissue sections.[3][4] Formalin-fixed, paraffin-embedded tissues are generally not suitable for this compound staining as the fixation and embedding process can inactivate the β-galactosidase enzyme.[3]

-

Fixation: A brief fixation step after sectioning is crucial to preserve tissue morphology and localize the enzyme. However, over-fixation can diminish or destroy enzyme activity. Glutaraldehyde is a commonly used fixative for this purpose.[5][6]

-

pH of Staining Solution: The pH of the this compound staining solution is a critical parameter. For detecting the reporter gene LacZ, a pH of around 7.4 is typically used. For detecting senescence-associated β-galactosidase activity, a suboptimal pH of 6.0 is used to specifically detect the lysosomal β-galactosidase activity characteristic of senescent cells.[5][7]

-

Controls: It is essential to include appropriate controls in every experiment. A negative control tissue known not to express β-galactosidase should be processed in parallel to ensure the specificity of the staining.

-

Troubleshooting: Faint staining can be due to low enzyme activity, improper fixation, or suboptimal incubation times. Conversely, high background can result from over-fixation, endogenous β-galactosidase activity in some tissues, or precipitation of the this compound solution.

Experimental Protocols

This section provides a detailed, step-by-step protocol for this compound staining of frozen tissue sections.

Reagent Preparation

| Reagent | Stock Concentration | Working Concentration | Solvent |

| This compound | 20-40 mg/mL | 1 mg/mL | N,N-dimethylformamide (DMF) |

| Potassium Ferricyanide | 0.5 M | 5 mM | Water |

| Potassium Ferrocyanide | 0.5 M | 5 mM | Water |

| Magnesium Chloride (MgCl2) | 1 M | 2 mM | Water |

| Glutaraldehyde | 25% | 0.2% - 0.5% | PBS |

| Phosphate Buffered Saline (PBS) | 10X | 1X | Water |

Note: Prepare the this compound stock solution and store it at -20°C, protected from light.[7][8] Potassium ferricyanide and ferrocyanide solutions should also be stored protected from light.[7]

Staining Protocol for Frozen Sections

-

Tissue Sectioning:

-

Fixation:

-

Staining:

-

Prepare the this compound staining solution fresh before use. For 10 mL of staining solution, combine:

-

1 mL of 0.1 M Phosphate Buffer (pH 7.4 for LacZ or pH 6.0 for SA-β-gal)

-

200 µL of 0.5 M Potassium Ferricyanide

-

200 µL of 0.5 M Potassium Ferrocyanide

-

20 µL of 1 M MgCl2

-

1 mL of 10 mg/mL this compound stock solution

-

8.58 mL of nuclease-free water

-

-

Incubate the slides in the this compound staining solution in a humidified chamber at 37°C.[9][10] The incubation time can vary from a few hours to overnight, depending on the level of β-galactosidase expression.[6] Protect the slides from light during incubation.[10]

-

-

Post-staining Washes and Counterstaining:

-

Dehydration and Mounting:

Data Presentation

| Parameter | Recommended Range | Notes | Reference |

| Tissue Section Thickness | 10 - 15 µm | Thicker sections may lead to higher background. | [5][9] |

| Fixative Concentration | 0.2% - 0.5% Glutaraldehyde | Higher concentrations can inhibit enzyme activity. | [5][6] |

| Fixation Time | 5 - 15 minutes | Prolonged fixation can reduce staining intensity. | [6] |

| This compound Concentration | 0.5 - 1 mg/mL | Higher concentrations do not always improve staining. | [5] |

| Incubation Temperature | 37°C | Optimal temperature for β-galactosidase activity. | [9][10] |

| Incubation Time | 2 hours - Overnight | Optimize based on the level of enzyme expression. | [6] |

| pH of Staining Solution | 6.0 (SA-β-gal) or 7.4 (LacZ) | pH is critical for specificity. | [5][7] |

Visualizations

Experimental Workflow for this compound Staining

Caption: Workflow for this compound staining of tissue sections.

Signaling Pathway of this compound Cleavage by β-Galactosidase

References

- 1. Cellular Identification and Quantification of Senescence-Associated β-Galactosidase Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound Staining Protocol for beta-Galactosidase - IHC WORLD [ihcworld.com]

- 4. β-Galactosidase staining of frozen sections [jax.org]

- 5. An Optimized Protocol for Histochemical Detection of Senescence-associated Beta-galactosidase Activity in Cryopreserved Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Staining for beta-galactosidase activity | McManus Lab [mcmanuslab.ucsf.edu]

- 7. Senescence Associated β-galactosidase Staining [bio-protocol.org]

- 8. Protocol for whole-mount this compound staining combined with tissue clearing in embryo and adult mouse using CUBIC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mapageweb.umontreal.ca [mapageweb.umontreal.ca]

- 10. mousepheno.ucsd.edu [mousepheno.ucsd.edu]

- 11. This compound Staining on Adult Mouse Brain Sections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Beta-Galactosidase Activity Assay Using X-Gal

For Researchers, Scientists, and Drug Development Professionals

Introduction

The measurement of beta-galactosidase (β-gal) activity is a cornerstone technique in molecular biology, widely employed as a reporter gene assay to study gene expression, protein-protein interactions in yeast two-hybrid systems, and for the identification of recombinant clones in blue-white screening.[1][2] The assay utilizes the chromogenic substrate 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), which is hydrolyzed by β-galactosidase to produce an insoluble, vibrant blue precipitate.[2][3][4] This application note provides a detailed protocol for the qualitative and semi-quantitative assessment of β-galactosidase activity in cultured cells and tissue sections using this compound.

Principle of the Assay

The bacterial lacZ gene, encoding β-galactosidase, is a commonly used reporter. The enzyme is a tetramer that cleaves lactose and its analogs.[3] this compound, a colorless analog of lactose, is cleaved by β-galactosidase at the β-glycosidic bond, yielding galactose and 5-bromo-4-chloro-3-hydroxyindole.[2] The latter product then undergoes spontaneous dimerization and oxidation to form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and insoluble precipitate that marks the location of enzymatic activity.[2][3] The presence of potassium ferricyanide and potassium ferrocyanide in the staining solution facilitates the oxidation and dimerization process, enhancing the precipitation of the blue product.[3]

References

Application Notes and Protocols: Preparation and Storage of X-Gal Stock Solution

Introduction

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) is a chromogenic substrate for the enzyme β-galactosidase. In molecular biology, it is extensively used in conjunction with IPTG (isopropyl-β-D-thiogalactopyranoside) for blue-white screening. This technique allows for the visual identification of recombinant bacteria in cloning experiments. When the lacZ gene is intact, β-galactosidase is expressed and cleaves this compound, resulting in the formation of a blue insoluble product. Insertion of a DNA fragment into the lacZ gene disrupts its expression, leading to the formation of white colonies. Proper preparation and storage of the this compound stock solution are critical for the reliability and success of blue-white screening.

Data Presentation

The following table summarizes the key quantitative data for the preparation and storage of this compound stock solutions.

| Parameter | Value | Solvents | Notes |

| Solubility | Soluble | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble in water. |

| Stock Solution Concentration | 20 mg/mL | DMF or DMSO | A commonly used and effective concentration. |

| Storage Temperature | -20°C (Freezer) | - | For long-term stability. |

| Working Concentration (in media) | 40 µg/mL | - | This is a typical final concentration in agar plates. |

| Volume for Spreading | 40 µL of 20 mg/mL stock per plate | - | When spreading directly onto the surface of pre-poured agar plates. |

Experimental Protocols

Protocol: Preparation of 20 mg/mL this compound Stock Solution

This protocol outlines the steps for preparing a 20 mg/mL stock solution of this compound.

Materials:

-

This compound powder (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Sterile, light-blocking microcentrifuge tubes or a vial wrapped in aluminum foil

-

Vortex mixer

-

Calibrated scale

-

Pipettes and sterile tips

Procedure:

-

Weighing this compound: In a suitable weighing vessel, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mg/mL solution, weigh 20 mg of this compound.

-

Dissolving this compound: Transfer the weighed this compound powder into a sterile, light-blocking microcentrifuge tube or a vial wrapped in aluminum foil.

-

Adding Solvent: Add the appropriate volume of DMF or DMSO to the tube. For a 20 mg/mL solution, add 1 mL of the solvent for every 20 mg of this compound powder.

-

Mixing: Vortex the solution until the this compound powder is completely dissolved. This may take a few minutes. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

-

Sterilization: this compound solutions are typically not sterilized by autoclaving as this can cause degradation. The solvents (DMF and DMSO) are inhibitory to bacterial growth, and filtration is generally not required.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Mandatory Visualizations

Diagram 1: Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Diagram 2: Storage and Handling Guidelines for this compound Stock Solution

Caption: Key guidelines for storing and handling this compound stock solutions.

Application Notes and Protocols for Spreading X-Gal and IPTG on Agar Plates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) and isopropyl β-D-1-thiogalactopyranoside (IPTG) in blue-white screening, a common technique in molecular biology for the identification of recombinant bacteria.

Introduction to Blue-White Screening

Blue-white screening is a rapid and efficient method for the visual identification of bacterial colonies containing a plasmid with a foreign DNA insert. The technique is based on the principle of α-complementation of the β-galactosidase enzyme. The host E. coli strain used for this screening contains a mutant, non-functional version of the lacZ gene, while the plasmid vector carries the missing portion of the gene (lacZα). When the plasmid is present and the lacZα gene is intact, it complements the mutant lacZ in the bacteria, resulting in a functional β-galactosidase enzyme.

IPTG, a molecular mimic of allolactose, acts as an inducer of the lac operon, leading to the expression of the lacZα gene.[1][2] this compound is a chromogenic substrate for β-galactosidase. When cleaved by the functional enzyme, it forms an insoluble blue pigment.[3][4][5] If a foreign DNA fragment is successfully inserted into the multiple cloning site within the lacZα gene on the plasmid, the gene is disrupted, and a functional α-peptide is not produced. Consequently, no functional β-galactosidase is formed, and the colonies remain white when grown on media containing this compound and IPTG.

Quantitative Data Summary

The following table summarizes the recommended concentrations and volumes for the preparation of agar plates for blue-white screening.

| Parameter | Method 1: Spreading on Pre-made Plates | Method 2: Incorporation into Molten Agar |

| This compound Stock Solution | 20 mg/mL in DMF or DMSO[6][7][8] | 20 mg/mL in DMF or DMSO[6][7][8] |

| IPTG Stock Solution | 100 mM in sterile water[9][10] | 100 mM in sterile water[9][10] |

| Volume of this compound per Plate | 40 µL[9][11][12] | 2 µL per mL of agar |

| Volume of IPTG per Plate | 40 µL[9][11][12] | 1 µL per mL of agar[12] |

| Final this compound Concentration | ~32 µg/mL (on the surface) | 40 µg/mL[12] |

| Final IPTG Concentration | ~0.16 mM (on the surface) | 0.1 mM[12] |

| Agar Temperature for Incorporation | N/A | Cool to 50-55°C[6][13] |

| Incubation after Spreading | 30 minutes to several hours at 37°C or room temperature until the liquid is absorbed[6][12] | N/A |

Experimental Protocols

Two primary methods are employed for preparing agar plates with this compound and IPTG. The choice of method depends on convenience and the number of plates being prepared.

Method 1: Spreading on Pre-made Agar Plates

This method is convenient for a small number of plates or when using commercially prepared agar plates.

Materials:

-

Pre-poured LB agar plates (with the appropriate antibiotic)

-

This compound stock solution (20 mg/mL in DMF or DMSO)

-

IPTG stock solution (100 mM in sterile water)

-

Sterile spreader (e.g., "hockey stick" or glass beads)

-

Micropipettes and sterile tips

Procedure:

-

Retrieve pre-poured LB agar plates containing the appropriate antibiotic. If freshly poured, allow them to solidify completely and dry slightly at room temperature.

-